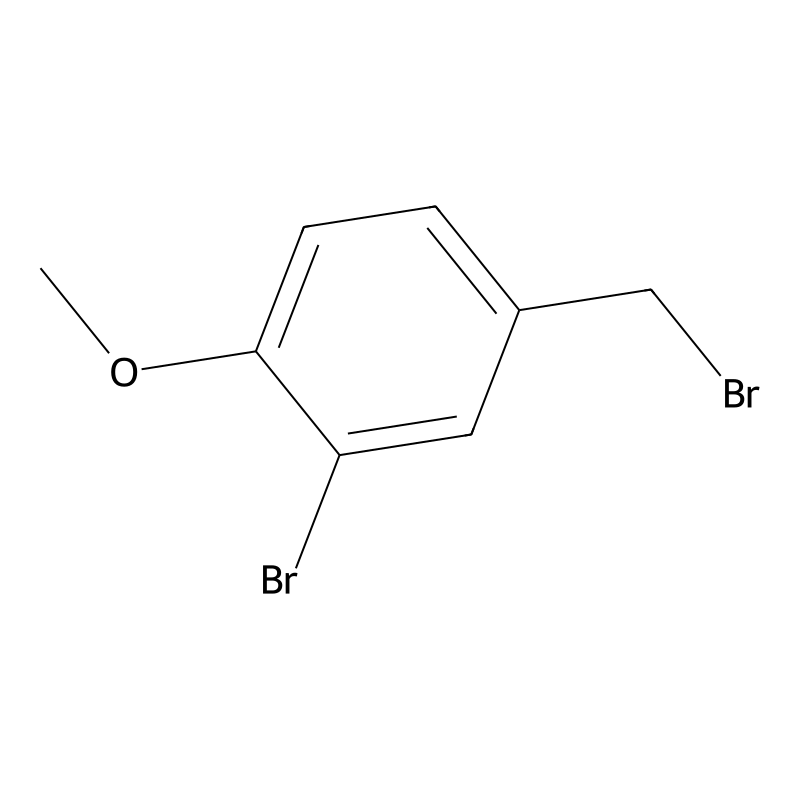

2-Bromo-4-(bromomethyl)-1-methoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Bromo-4-(bromomethyl)-1-methoxybenzene is an organic compound with the molecular formula C8H8Br2O. It features a benzene ring substituted with two bromine atoms and a methoxy group. The bromomethyl group is located at the para position relative to the methoxy group, while one bromine atom is positioned ortho to the bromomethyl group. This unique structure contributes to its reactivity and versatility in various

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles like amines or thiols.

- Electrophilic Aromatic Substitution: The presence of the methoxy group enhances the reactivity of the benzene ring, allowing for further substitutions such as nitration or sulfonation.

- Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride, leading to derivatives of methoxybenzene.

While specific biological activities of 2-Bromo-4-(bromomethyl)-1-methoxybenzene are not extensively documented, its structural characteristics suggest potential applications in medicinal chemistry. Compounds with similar structures have been investigated for their anticancer properties and ability to act as enzyme inhibitors. Its utility as a probe in biological assays also indicates possible interactions with biological systems.

The synthesis of 2-Bromo-4-(bromomethyl)-1-methoxybenzene typically involves the bromination of 4-(bromomethyl)-1-methoxybenzene. Common methods include:

- Electrophilic Aromatic Substitution: Using bromine (Br2) in the presence of catalysts like iron or aluminum bromide, this method allows for selective introduction of bromine at desired positions on the benzene ring.

- Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, ensuring high yield and purity while minimizing hazards associated with handling bromine .

This compound has diverse applications across various fields:

- Organic Synthesis: Serves as an intermediate in producing complex organic molecules, including pharmaceuticals and agrochemicals.

- Biological Research: Used to study enzyme mechanisms and biological pathways.

- Industrial Chemistry: Employed in producing specialty chemicals, polymers, and dyes.

Several compounds share structural similarities with 2-Bromo-4-(bromomethyl)-1-methoxybenzene. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Bromo-2-(bromomethyl)-4-methoxybenzene | Lacks one bromine atom | Less reactive due to fewer halogen substituents |

| 1-Bromo-4-(bromomethyl)-2-chlorobenzene | Contains chlorine instead of a methoxy group | Different reactivity profile due to chlorine |

| 2-Bromo-4-methyl-1-methoxybenzene | Contains a methyl group instead of a bromomethyl | Less versatile in substitution reactions |

| 4-Bromo-2-(bromomethyl)-1-methoxybenzene | Similar structure but different substitution pattern | Unique reactivity due to position of substituents |

Uniqueness

The uniqueness of 2-Bromo-4-(bromomethyl)-1-methoxybenzene lies in its combination of both bromine atoms and a methoxy group on the benzene ring. This configuration allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking these specific substituents.